molecular formula C14H17NO3 B173264 Methyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS No. 175406-94-7

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate

Cat. No. B173264
M. Wt: 247.29 g/mol
InChI Key: ZBQNYNWPYXTUTB-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate” is a chemical compound with the molecular formula C14H17NO3 . It is used as a building block for the syntheses of receptor agonists and antagonists . It may also be used in chemical synthesis .


Synthesis Analysis

This compound has been synthesized and characterized by various research groups. Some studies employ a multistep synthesis involving the Mannich reaction and subsequent cyclization, while others utilize alternative approaches.


Molecular Structure Analysis

The molecular structure of “Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate” is represented by the molecular formula C14H17NO3 . The InChI representation of the molecule is InChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 .


Chemical Reactions Analysis

The compound has been reported to be involved in various chemical reactions. For instance, it has been used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide derivative .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 247.29 g/mol . The compound is stable under normal conditions . It is hygroscopic and incompatible with oxidizing agents .

Scientific Research Applications

“Methyl 1-benzyl-4-oxopiperidine-3-carboxylate” is a chemical compound used in scientific research. It has diverse applications, including drug discovery and synthesis. This compound is available for purchase from various scientific supply companies, and it’s often used as a building block in heterocyclic chemistry .

  • Synthesis of Nakadomarin A Analogs : This compound has been used as a starting reagent in the synthesis of nakadomarin A tert-butyl, picolyl, and fluorinated analogs . Nakadomarin A is a marine alkaloid with potential anticancer properties, and these analogs could be used in further research into their therapeutic potential.

  • Synthesis of Chromeno[3,4-c]pyridin-5-ones : Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate, a similar compound, has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones . These compounds are a type of heterocyclic compound that have been studied for their potential biological activities.

  • Synthesis of Receptor Agonists and Antagonists : Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate has also been used as a building block for the syntheses of receptor agonists and antagonists . These compounds can be used in pharmacological research to study the function of various receptors in the body.

  • Synthesis of Spirocyclic Furopyridines : 1-Benzyl-4-piperidone, a similar compound, has been used as a building block in the synthesis of spirocyclic furopyridines . These compounds are haloperidol-sensitive σ receptor ligands , which could be used in neuropharmacological research.

  • Chemical Synthesis : Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride may be used in general chemical synthesis . It can serve as a building block for the synthesis of a variety of chemical compounds .

  • Drug Discovery and Synthesis : This compound has diverse applications, including drug discovery and synthesis. It can be used as a starting material or intermediate in the synthesis of various pharmaceutical compounds.

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes . It is recommended to wear protective clothing, gloves, safety glasses, and a dust respirator when handling the compound . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

methyl 1-benzyl-3-oxopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQNYNWPYXTUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate

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